molecular formula C30H32N2O2 B3982087 1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE

1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE

Cat. No.: B3982087
M. Wt: 452.6 g/mol
InChI Key: URMIKQOAHJLYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE is a complex organic compound with a unique structure that includes methoxyphenyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with naphthyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE is unique due to its combination of methoxyphenyl and naphthyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-naphthalen-1-yl-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2/c1-33-26-15-11-23(12-16-26)21-31-19-6-20-32(22-24-13-17-27(34-2)18-14-24)30(31)29-10-5-8-25-7-3-4-9-28(25)29/h3-5,7-18,30H,6,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMIKQOAHJLYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=CC4=CC=CC=C43)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE

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